5-Methyloxazolo[5,4-b]pyridin-2-ol
Description
5-Methyloxazolo[5,4-b]pyridin-2-ol (CAS: 120208-27-7) is a bicyclic heterocyclic compound with the molecular formula C₇H₆N₂O₂ . Its structure consists of an oxazole ring fused to a pyridine ring at the [5,4-b] position, with a methyl substituent at the 5-position and a hydroxyl group at the 2-position.
Properties
CAS No. |
120208-27-7 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.137 |
IUPAC Name |
5-methyl-1H-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-3-5-6(8-4)11-7(10)9-5/h2-3H,1H3,(H,9,10) |
InChI Key |
AJIPIXAYNVCKAL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)NC(=O)O2 |
Synonyms |
Oxazolo[5,4-b]pyridin-2(1H)-one, 5-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Heteroatom Influence :
- Replacement of oxygen with sulfur (e.g., thiazolo derivatives) introduces distinct reactivity and hazards. For example, Thiazolo[5,4-b]pyridine-2-thiol is classified with hazards H302-H335 (harmful if swallowed/inhaled) , whereas oxazole analogs may have lower toxicity profiles.
- The hydroxyl group in 5-methyloxazolo[5,4-b]pyridin-2-ol contrasts with the thiol group in its [4,5-b] isomer, altering hydrogen-bonding capacity and redox reactivity .
Ring Position and Bioactivity :
- Isoxazolo[5,4-b]pyridines synthesized from 3-methylisoxazol-5-amine exhibit cytotoxic activity against cancer cell lines (e.g., HCT-116, PC3) , suggesting that the [5,4-b] fusion pattern may enhance bioactivity compared to other isomers.
- Pyrrolo[3,2-d]isoxazole derivatives, though structurally distinct, highlight the importance of fused heterocycles in anticancer drug design .
Synthetic Flexibility :
- Dihydroisoxazolo[5,4-b]pyridines are synthesized under mild conditions (e.g., EtOH-HOAc), often serving as intermediates for further functionalization . In contrast, oxadiazole derivatives require multicomponent reactions with aldehydes and urea .
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